molecular formula C24H41I B13737120 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Cat. No.: B13737120
M. Wt: 456.5 g/mol
InChI Key: IFRPDSDXABFWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups. PAHs are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthrene derivatives, including 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene, can be achieved through several methods. One notable method involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process undergoes ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another method is the Haworth phenanthrene synthesis, which involves Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reductions .

Industrial Production Methods

Industrial production of such compounds often relies on scalable and efficient synthetic routes. The palladium-catalyzed reactions and the Haworth synthesis are both adaptable for large-scale production, providing high yields and shorter reaction times compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂), while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions include phenanthrenone, dihydrophenanthrene, and various substituted phenanthrene derivatives.

Scientific Research Applications

13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene is unique due to its complex structure, which includes an iodinated methyl group and a pentan-2-yl substituent. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H41I

Molecular Weight

456.5 g/mol

IUPAC Name

13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C24H41I/c1-4-7-17(2)20-11-12-22-19-10-9-18-8-5-6-14-23(18,3)21(19)13-15-24(20,22)16-25/h17-22H,4-16H2,1-3H3

InChI Key

IFRPDSDXABFWFA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)CI

Origin of Product

United States

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